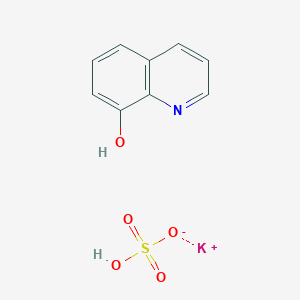![molecular formula C16H17F3N2 B1371580 N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine CAS No. 1000575-51-8](/img/structure/B1371580.png)
N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine, also known as N-(3-(trifluoromethyl)phenyl)-N-phenylmethanamine, is a novel organic compound with a wide range of applications in scientific research. It is a colorless liquid with a melting point of -21.2 °C and a boiling point of 225 °C. It has a low water solubility of 0.03 g/L and a high vapor pressure of 0.0034 kPa at 25 °C. This compound has a wide range of applications in the fields of organic synthesis, chemical biology, and drug discovery.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine involves the reaction of 3-(trifluoromethyl)benzaldehyde with phenylmagnesium bromide, followed by the addition of ethane-1,2-diamine to the resulting product.
Starting Materials
3-(trifluoromethyl)benzaldehyde, phenylmagnesium bromide, ethane-1,2-diamine
Reaction
Step 1: React 3-(trifluoromethyl)benzaldehyde with phenylmagnesium bromide in anhydrous ether to form the corresponding alcohol., Step 2: Add ethane-1,2-diamine to the reaction mixture and stir at room temperature for several hours., Step 3: Purify the resulting product by column chromatography to obtain N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine.
Wissenschaftliche Forschungsanwendungen
N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis reactions, such as the synthesis of aryl ethers and aryl amines. It has also been used as a catalyst in the synthesis of heterocyclic compounds. In addition, this compound has been used as a starting material in the synthesis of biologically active compounds, such as anti-inflammatory drugs, antibiotics, and anti-cancer drugs.
Wirkmechanismus
N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine has been found to act as a catalyst in the synthesis of various compounds. It has been found to promote the formation of C-C and C-N bonds in the presence of a base, such as potassium tert-butoxide. In addition, it has been found to promote the formation of heterocyclic compounds such as pyridines, pyrimidines, and quinolines.
Biochemische Und Physiologische Effekte
N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer properties. In addition, it has been found to have an inhibitory effect on the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus. Furthermore, it has been found to have an inhibitory effect on the growth of certain fungi, including Candida albicans.
Vorteile Und Einschränkungen Für Laborexperimente
N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and easy to obtain. In addition, it is stable and has a wide range of applications in organic synthesis, chemical biology, and drug discovery. However, it is relatively insoluble in water and has a low vapor pressure, which can make it difficult to work with in some laboratory experiments.
Zukünftige Richtungen
N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine has a wide range of potential applications in the fields of organic synthesis, chemical biology, and drug discovery. Further research is needed to explore the full range of its applications and to optimize its use in laboratory experiments. In particular, further research is needed to explore the potential of this compound as a catalyst in the synthesis of various compounds, as well as its potential applications in the fields of drug discovery and chemical biology. Additionally, further research is needed to explore the potential of this compound as a starting material for the synthesis
Eigenschaften
IUPAC Name |
N'-[phenyl-[3-(trifluoromethyl)phenyl]methyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2/c17-16(18,19)14-8-4-7-13(11-14)15(21-10-9-20)12-5-2-1-3-6-12/h1-8,11,15,21H,9-10,20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOQTNFQBDDHOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC=C2)C(F)(F)F)NCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methyl-4,7-diazaspiro[2.5]octane](/img/structure/B1371497.png)
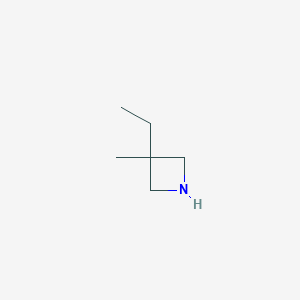
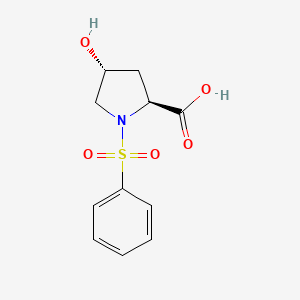
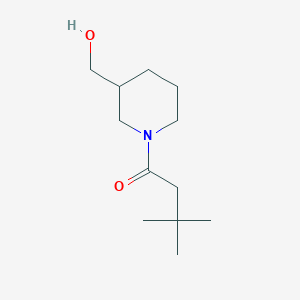

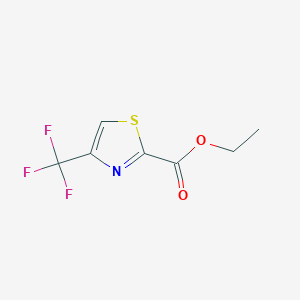
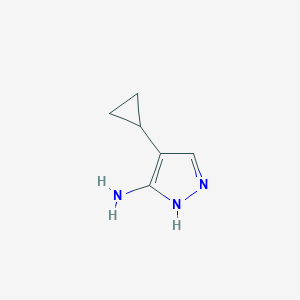
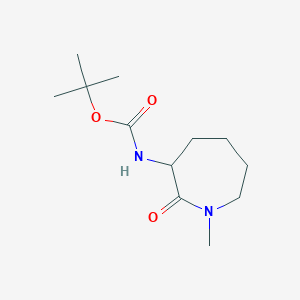
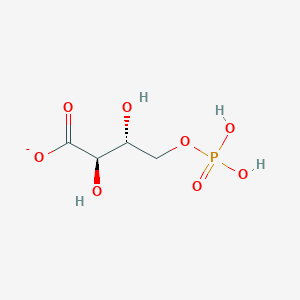
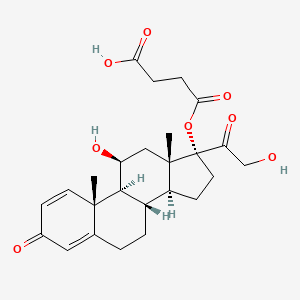
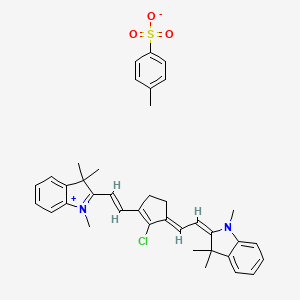
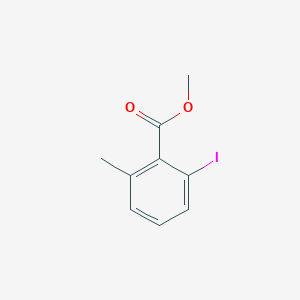
![1-propyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1371522.png)
